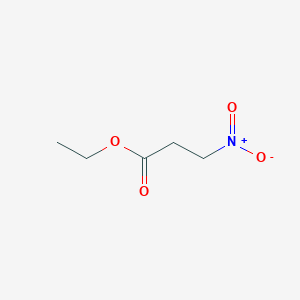

Ethyl 3-nitropropanoate

Overview

Description

Ethyl 3-nitropropanoate is an organic compound with the molecular formula C5H9NO4. It is an ester derived from 3-nitropropanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

Ethyl 3-nitropropanoate is a chemical compound with the molecular formula C5H9NO4

Biochemical Pathways

These enzymes play a key role in the catabolism of nitroalkanes . .

Action Environment

It’s known that the compound is a pale-yellow to yellow-brown liquid at room temperature

Biochemical Analysis

Biochemical Properties

Ethyl 3-nitropropanoate plays a significant role in biochemical reactions, particularly in the catabolism of nitroalkanes. It interacts with enzymes such as nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs). These enzymes are involved in the detoxification of nitroalkanes, converting them into less harmful compounds. This compound, through its interactions with these enzymes, helps in the breakdown of nitroalkanes, thereby reducing their toxicity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit mitochondrial succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle. This inhibition disrupts cellular respiration and energy production. Additionally, this compound can influence cell signaling pathways and gene expression, leading to altered cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of mitochondrial succinate dehydrogenase, leading to a decrease in cellular ATP production. This inhibition is due to the compound’s ability to bind to the enzyme’s active site, preventing the normal substrate from accessing it. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to cause persistent inhibition of mitochondrial function, leading to chronic energy deficits in cells. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild inhibition of mitochondrial function without significant toxicity. At higher doses, this compound can lead to severe mitochondrial dysfunction, resulting in cell death and tissue damage. Toxic effects such as neurotoxicity and hepatotoxicity have been observed at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the catabolism of nitroalkanes. It is metabolized by enzymes such as nitroalkane oxidases and nitronate monooxygenases, which convert it into less toxic compounds. These metabolic pathways help in reducing the overall toxicity of nitroalkanes in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters. The compound tends to accumulate in mitochondria due to its interactions with mitochondrial enzymes. This accumulation can lead to localized effects on mitochondrial function .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on mitochondrial enzymes. The compound’s localization is influenced by its chemical properties and interactions with mitochondrial proteins. This subcellular localization is crucial for its role in disrupting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitropropanoate can be synthesized through the esterification of 3-nitropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-nitropropanoate undergoes various chemical reactions, including:

Reduction: It can be reduced to ethyl 3-aminopropanoate using reducing agents such as lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: It can be hydrolyzed to 3-nitropropanoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: Ethyl 3-aminopropanoate.

Substitution: Various substituted ethyl propanoates.

Hydrolysis: 3-nitropropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-nitropropanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biocatalysis: It serves as a substrate for nitronate monooxygenases, enzymes involved in the catabolism of nitroalkanes.

Bioremediation: It is studied for its potential in the bioremediation of nitroalkane-contaminated environments.

Medicinal Chemistry: Research explores its derivatives for potential therapeutic applications.

Comparison with Similar Compounds

- Ethyl 2-nitropropanoate

- Ethyl 4-nitrobutanoate

- Methyl 3-nitropropanoate

Comparison: this compound is unique due to its specific position of the nitro group on the propanoate chain, which influences its reactivity and applications. Compared to ethyl 2-nitropropanoate, it has different steric and electronic properties, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name |

ethyl 3-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJLLHGPEZBIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473017 | |

| Record name | Ethyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-37-2 | |

| Record name | Ethyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-nitropropanoate in the context of Indigofera endecaphylla toxicity?

A: Research indicates that Indigofera endecaphylla produces a range of 3-nitropropanoic acid derivatives, including this compound. While the study primarily focuses on characterizing these compounds, it suggests their potential role in the plant's toxicity []. This finding highlights the plant's ability to biosynthesize potentially harmful substances, warranting further investigation into their specific toxicological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,7S,10S)-4,10-dimethyl-7-propan-2-yl-11,12-dioxatricyclo[5.3.2.01,5]dodec-5-en-4-ol](/img/structure/B1247312.png)

![2-[3-[4-[3-[(5-Methoxy-8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1247316.png)

![(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester](/img/structure/B1247325.png)

![(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1247326.png)

![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)